molecular formula C19H21NO3S2 B2600252 (Z)-cyclohexyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate CAS No. 307525-51-5

(Z)-cyclohexyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate

Cat. No.: B2600252
CAS No.: 307525-51-5
M. Wt: 375.5
InChI Key: LBNCZOSUYNPDQG-SSZFMOIBSA-N
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Description

(Z)-Cyclohexyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a synthetic compound designed for advanced research in dermatology and cell biology. It belongs to a class of (Z)-5-benzylidene-2-thioxothiazolidin-4-one analogs, which are characterized by a β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold known for a strong propensity to inhibit the tyrosinase enzyme. Tyrosinase is the rate-limiting enzyme in the melanogenesis pathway, and its inhibition is a primary strategy for investigating therapeutic approaches to hyperpigmentation disorders. Compounds featuring this core structure have demonstrated highly potent tyrosinase inhibition, significantly outperforming standard references like kojic acid in biochemical assays. Research on closely related analogs confirms that this class of molecules exhibits dual functionality. They act as effective anti-melanogenic agents by directly inhibiting tyrosinase activity in cellular models, thereby reducing melanin production without perceptible cytotoxicity. Furthermore, they possess strong antioxidant capacities, including the ability to scavenge reactive oxygen species (ROS) and other free radicals. This combination of tyrosinase inhibition and antioxidant activity suggests a multi-faceted mechanism for mitigating UV-induced melanogenesis, making it a valuable tool for probing the complex signaling pathways involved in skin pigmentation and oxidative stress. This product is intended for research applications only and is a key chemical for exploring new hypotheses in the development of novel bioactive agents.

Properties

IUPAC Name

cyclohexyl 3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S2/c21-17(23-15-9-5-2-6-10-15)11-12-20-18(22)16(25-19(20)24)13-14-7-3-1-4-8-14/h1,3-4,7-8,13,15H,2,5-6,9-12H2/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNCZOSUYNPDQG-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)OC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-cyclohexyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a thiazolidinone derivative in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(Z)-cyclohexyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxothiazolidinone ring to a thiazolidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the benzylidene or thioxothiazolidinone moieties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anti-Melanogenic Activity

Recent studies have highlighted the potential of (Z)-cyclohexyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate analogs as effective anti-melanogenic agents. These compounds inhibit the enzyme tyrosinase, which plays a crucial role in melanin production.

Key Findings:

  • Inhibition of Tyrosinase: The analogs exhibited potent inhibition of mushroom tyrosinase with IC50 values significantly lower than that of kojic acid, a well-known skin-whitening agent. For instance, one analog showed an IC50 of 1.03 µM compared to kojic acid's 25.26 µM .
  • Mechanism of Action: Molecular docking studies revealed that these compounds bind effectively to both the active and allosteric sites of tyrosinase, suggesting multiple mechanisms of inhibition .
  • Cellular Effects: In B16F10 melanoma cells, the compounds not only reduced tyrosinase activity but also decreased melanin production in a concentration-dependent manner. They further inhibited the expression of melanogenesis-associated proteins and genes .

Antioxidant Properties

The antioxidant capabilities of this compound analogs contribute to their anti-melanogenic effects.

Research Insights:

  • Radical Scavenging Activity: These compounds demonstrated significant radical scavenging activities and reduced levels of reactive oxygen species (ROS) and peroxynitrite (ONOO-) in cellular models .
  • Potential Therapeutic Uses: The antioxidant properties suggest potential applications in dermatological formulations aimed at preventing oxidative stress-related skin damage.

Anticancer Activity

The anticancer potential of thiazolidinone derivatives, including this compound, has been explored in various cancer cell lines.

Notable Findings:

  • Cytotoxic Effects: Studies indicate that these compounds exhibit cytotoxic effects against several cancer cell lines, including breast and ovarian cancers. The presence of specific substituents on the thiazolidinone ring enhances their bioactivity .
  • Mechanistic Insights: The structure–activity relationship analysis suggests that modifications at certain positions can significantly impact their anticancer efficacy by promoting microtubule stabilization and disrupting cancer cell proliferation .

Summary Table of Biological Activities

Activity TypeMechanism/OutcomeReference
Anti-MelanogenicInhibition of tyrosinase; reduced melanin production
AntioxidantRadical scavenging; reduced ROS and ONOO− levels
AnticancerCytotoxicity against various cancer cell lines

Mechanism of Action

The mechanism of action of (Z)-cyclohexyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate involves its interaction with specific molecular targets. The compound is known to inhibit enzymes critical for bacterial and fungal cell wall synthesis, leading to cell death. In cancer cells, it induces apoptosis by activating caspase pathways and disrupting mitochondrial function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Analogs
Compound Name Core Structure Position 5 Substituent Position 2/4 Functional Groups Ester Group
Target Compound Thiazolidinone Z-Benzylidene 4-Oxo, 2-thioxo Cyclohexyl
2-(2-(1-(Aminomethyl)cyclohexyl)acetoxy)ethyl-2-(4-isobutylphenyl)propanoate (9c) Non-thiazolidinone ester N/A Esters (C=O) 4-Isobutylphenyl
5-(Z)-[(4-Methoxyphenyl)methylene]-4-thiazolidinone (5) Thiazolidinone Z-4-Methoxyphenyl 4-Oxo, 2-arylidenehydrazono 4-Hydroxyphenyl
2-Benzylidene-3-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-thiazolidin-4-one (3) Thiazolidinone Benzylidene 4-Oxo, oxadiazole Phenyl-oxadiazole

Key Observations :

  • Thioxo vs.
  • Ester Groups : The cyclohexyl ester in the target compound increases lipophilicity compared to the 4-isobutylphenyl ester in 9c or the phenyl-oxadiazole in compound 3 , impacting membrane permeability.
  • Z-Benzylidene Configuration : Shared with compound 5 , this configuration may enforce planar geometry, favoring interactions with hydrophobic enzyme pockets.

Key Observations :

  • The target compound’s synthesis likely involves cyclization of a thiosemicarbazide precursor, similar to compound 5 , but distinct from the oxadiazole-forming reactions in compound 3 .
  • Compound 9c employs esterification with aminomethylcyclohexyl groups, highlighting divergent strategies for introducing nitrogen functionalities.

Physicochemical and Spectroscopic Properties

Table 3: Analytical Data Comparison
Compound IR Peaks (cm⁻¹) Elemental Analysis (C/H/N) Physical State
Target Compound Expected: ~1650 (C=S), ~1700 (C=O) Not provided in evidence Likely crystalline
9c 1732, 1699 (C=O), 3327 (N-H) C: 71.62%, H: 9.47%, N: 3.63% Semi-solid (42%)
5 Data not provided N/A Crystalline
3 Data not provided N/A Crystalline

Key Observations :

  • The absence of N-H stretches in the target compound distinguishes it from amine-containing analogs like 9c .
  • Higher carbon content in 9c (71.62% vs. ~70% in thiazolidinones) reflects its non-heterocyclic ester structure .

Biological Activity

(Z)-cyclohexyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of dermatology and oncology. This compound is part of a broader class of thioxothiazolidin derivatives known for their diverse pharmacological properties, including anti-melanogenic, antioxidant, and anticancer activities.

Synthesis and Structure

The synthesis of this compound typically involves a two-step reaction process. The stereochemistry of the compound is confirmed through proton-coupled 13C^{13}C NMR spectroscopy, which provides insights into its structural configuration and potential interactions with biological targets .

Anti-Melanogenic Activity

Recent studies have demonstrated that derivatives of thioxothiazolidin, including this compound, exhibit significant inhibition of mushroom tyrosinase, an enzyme critical in melanin production. The compound has shown an IC50 value of approximately 1.03 µM, indicating a stronger inhibitory effect than the commonly used kojic acid (IC50 = 25.26 µM) .

Mechanism of Action:

  • Tyrosinase Inhibition: The compound acts as a competitive inhibitor of tyrosinase, reducing melanin synthesis in B16F10 melanoma cells.
  • Antioxidant Properties: It also demonstrates strong antioxidant activity by reducing reactive oxygen species (ROS) levels and enhancing radical scavenging capabilities .

Anticancer Activity

The anticancer potential of thioxothiazolidin derivatives has been explored in various cell lines. For example, certain analogs have been reported to induce S-phase arrest in leukemic cells and exhibit selective cytotoxicity against cancer cells while sparing normal cells .

Case Study:
In a study evaluating the activity of these compounds against A549 lung cancer cells, one derivative exhibited an IC50 value of 7 µM, comparable to gefitinib (IC50 = 5.89 µM). This suggests that the structural modifications in these derivatives can enhance their anticancer efficacy .

Table: Summary of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Target
This compoundTyrosinase Inhibition1.03Mushroom Tyrosinase
Kojic AcidTyrosinase Inhibition25.26Mushroom Tyrosinase
Thioxothiazolidin DerivativeAnticancer Activity7A549 Cancer Cells
GefitinibAnticancer Activity5.89A549 Cancer Cells

Q & A

Advanced Research Question

  • In Vitro Assays :
    • Antibacterial : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Mechanistic Studies : Flow cytometry for apoptosis detection (Annexin V/PI staining) and ROS generation assays .

How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Advanced Research Question

  • Variation of Substituents : Modify the benzylidene moiety (e.g., electron-withdrawing groups like -NO₂ or -F) to assess impact on antibacterial potency .
  • Ester Group Optimization : Replace cyclohexyl with bulkier esters (e.g., adamantyl) to enhance membrane permeability .
  • Docking Studies : Use AutoDock Vina to predict binding affinity to targets like DHFR (dihydrofolate reductase) or β-tubulin .

How should researchers address variability in biological assay data?

Q. Data Contradiction Analysis

  • Experimental Design : Use randomized block designs with split-plot arrangements to account for biological variability (e.g., cell passage number, bacterial inoculum size) .
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to distinguish between treatment effects and random noise. Replicate assays in triplicate across independent experiments .

What methodologies are effective for optimizing reaction conditions during synthesis?

Advanced Research Question

  • Solvent Screening : Test polar aprotic (e.g., DMF) vs. protic solvents (e.g., ethanol) to balance solubility and reaction rate .
  • Catalyst Optimization : Compare K₂CO₃, Cs₂CO₃, or DBU for base-catalyzed steps, monitoring yield via TLC .
  • Temperature Control : Microwave-assisted synthesis at 80–100°C reduces reaction time from hours to minutes .

What enzymatic targets are hypothesized for this compound’s mechanism of action?

Advanced Research Question

  • Thioredoxin Reductase Inhibition : Thioxothiazolidinone derivatives disrupt redox homeostasis via covalent binding to selenocysteine residues .
  • Kinase Inhibition : Molecular docking suggests potential interaction with EGFR or MAPK pathways, validated by Western blotting for phosphorylated proteins .

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